4-({(E)-[2-methoxy-3-(prop-2-en-1-yl)phenyl]methylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-{[2-METHOXY-3-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE}AMINO]-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE is a synthetic compound known for its diverse applications in scientific research. This compound has garnered attention due to its unique chemical structure and potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[2-METHOXY-3-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE}AMINO]-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE typically involves the condensation of 2-methoxy-3-(prop-2-en-1-yl)benzaldehyde with 1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{[2-METHOXY-3-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE}AMINO]-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
4-[(E)-{[2-METHOXY-3-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE}AMINO]-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential anti-inflammatory and neuroprotective properties.
Medicine: Investigated for its therapeutic potential in treating diseases such as rheumatoid arthritis and neurodegenerative disorders.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of the signal transducer and activator of transcription 3 (STAT3) pathway. By inhibiting STAT3 activation, it reduces the expression of pro-inflammatory cytokines and other inflammatory mediators. This mechanism is crucial in its anti-inflammatory and neuroprotective effects .
Comparison with Similar Compounds
Similar Compounds
- (E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol
- (E)-4-Methoxy-2-(prop-1-en-1-yl)phenyl 2-methylbutanoate
- Phenol, 4-(1-propenyl)-2,6-dimethoxy
Uniqueness
4-[(E)-{[2-METHOXY-3-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE}AMINO]-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE stands out due to its specific inhibition of the STAT3 pathway, which is not commonly observed in similar compounds. This unique mechanism makes it a promising candidate for therapeutic applications .
Properties
Molecular Formula |
C22H23N3O2 |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
4-[(2-methoxy-3-prop-2-enylphenyl)methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C22H23N3O2/c1-5-10-17-11-9-12-18(21(17)27-4)15-23-20-16(2)24(3)25(22(20)26)19-13-7-6-8-14-19/h5-9,11-15H,1,10H2,2-4H3 |
InChI Key |
ULKAGRADDPCMMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=CC=CC(=C3OC)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.